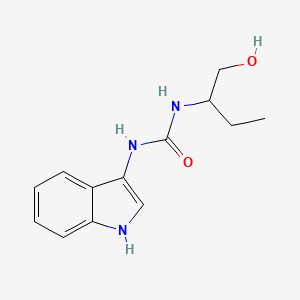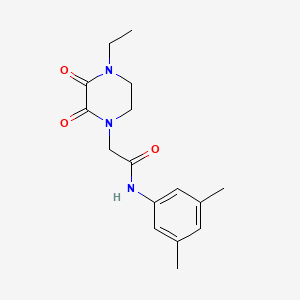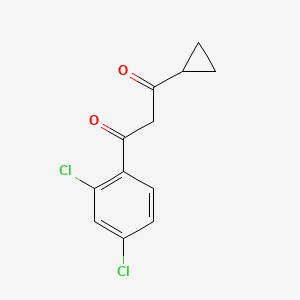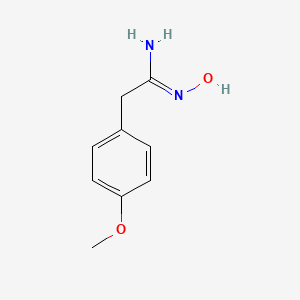
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that features both an indole moiety and a urea functional group. Compounds containing indole structures are often of interest due to their biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with an isocyanate or a urea derivative. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures (e.g., 25-80°C).
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The urea moiety can be reduced to amines.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Amines.
Substitution products: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, influencing biological pathways. The urea moiety may also contribute to binding interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea is unique due to the combination of the indole and urea moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-9(8-17)15-13(18)16-12-7-14-11-6-4-3-5-10(11)12/h3-7,9,14,17H,2,8H2,1H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWTVHQHSBAQRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)
![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)
![N-[(furan-2-yl)methyl]-4-({2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B2418475.png)
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2418476.png)

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)

![N-(3,4-dichlorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2418482.png)
![4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2418484.png)
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)


![2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)
![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)
